CID 78063262
Description
CID 78063262 (PubChem Compound Identifier) is a chemical entity registered in the PubChem database. PubChem entries typically catalog compounds with relevance to pharmaceuticals, agrochemicals, or industrial research . For instance, this compound may belong to a class of bioactive molecules, given the evidence’s emphasis on pharmacological comparisons (e.g., IC₅₀, EC₅₀ values) and structural analogs like oscillatoxin derivatives .
Properties
Molecular Formula |
Al2Ni3 |
|---|---|
Molecular Weight |
230.043 g/mol |
InChI |
InChI=1S/2Al.3Ni |
InChI Key |
SPUNYADLDZUFPB-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78063262 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for research and application. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Structural and Functional Group Analysis
Macrocyclic compounds with nitrogenous sites (as described in ) often undergo derivatization via reactions with electrophilic agents. While CID 78063262’s exact structure is unspecified, hypothetical reactivity can be inferred:
-
Reactive Sites : Likely nitrogen or sulfur atoms (common in bioactive compounds, e.g., benzimidazoles in ).
-
Functionalization : Potential for nucleophilic substitution (e.g., with alkyl halides) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Table 1: Analogous Compounds and Reactivity
Electrochemical Reactivity
Recent advances in electrochemistry ( ) suggest that nitrogen-containing heterocycles (e.g., benzimidazoles, triazines) can undergo redox-driven functionalization. Key pathways include:
-
Anodic Oxidation : Generation of radical intermediates for C–H activation.
-
Cathodic Reduction : Deprotonation of acidic N–H bonds (e.g., in sulfonamides ).
For this compound, such methods could enable:
-
Selective Fluorination : Using fluoride sources under electric fields.
-
Cross-Coupling : With aryl halides via nickel or palladium catalysis.
QSAR-Driven Reaction Design
Quantitative Structure–Activity Relationship (QSAR) models ( ) correlate structural features with reactivity. Critical descriptors for triazine derivatives (analogous to this compound) include:
-
Electrophilicity Index : Predicts susceptibility to nucleophilic attack.
-
Partition Coefficients (logP) : Informs solubility in reaction media.
Table 2: Key QSAR Parameters for Triazine Derivatives
| Descriptor | Value Range | Impact on Reactivity |
|---|---|---|
| Molecular Weight | 350–500 | Higher MW reduces diffusion rates |
| HOMO-LUMO Gap | 4–6 eV | Narrow gaps favor electron transfer |
| Polar Surface Area | 80–120 Ų | High polarity limits organic-phase reactions |
Scientific Research Applications
CID 78063262 has a wide range of scientific research applications across different fields:
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: The compound is utilized in the production of materials and chemicals with specific properties, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of CID 78063262 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Comparative analysis with structurally related compounds involves evaluating molecular descriptors such as molecular weight, polarity, and solubility. For example:
| Parameter | CID 78063262 | CID 101283546 (Oscillatoxin D) | CID 185389 (30-Methyl-Oscillatoxin D) | CID 156582093 (Oscillatoxin E) |
|---|---|---|---|---|
| Molecular Formula | Not Available | C₃₀H₄₄O₇ | C₃₁H₄₆O₇ | C₂₉H₄₂O₇ |
| Molecular Weight (g/mol) | Not Available | 516.67 | 530.70 | 502.65 |
| LogP (Partition Coefficient) | Not Available | 3.82 (XLOGP3) | 4.15 (XLOGP3) | 3.45 (XLOGP3) |
| Solubility (mg/mL) | Not Available | 0.0249 | 0.0187 | 0.0312 |
| TPSA (Ų) | Not Available | 102.36 | 102.36 | 102.36 |
Note: Data for oscillatoxin derivatives are sourced from structural analogs in Figure 1 . LogP values were calculated using XLOGP3, a widely accepted predictor of lipophilicity.
Pharmacological and Functional Comparisons
While direct pharmacological data for this compound are absent, evidence highlights methodologies for comparing bioactive compounds:
- Activity Metrics: Studies on chemotherapeutic agents (e.g., CID 2049887) emphasize parameters like IC₅₀ (half-maximal inhibitory concentration) and bioavailability scores .
- Analytical Techniques: LC-ESI-MS with in-source CID (Collision-Induced Dissociation) has been employed to differentiate isomers like ginsenosides, a method applicable to this compound’s structural analogs .
Research Findings and Limitations
Key Insights
- Structural Trends : Oscillatoxin derivatives (e.g., CID 101283546) show incremental increases in LogP with methyl group additions, suggesting enhanced lipid membrane permeability .
- Methodological Gaps : The absence of targeted studies on this compound limits mechanistic insights. For example, discusses CID (Chemotherapy-Induced Diarrhea) but focuses on clinical outcomes rather than molecular mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
